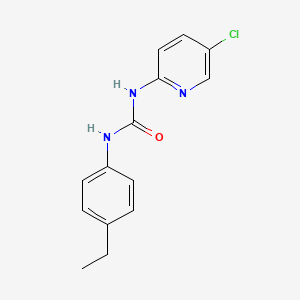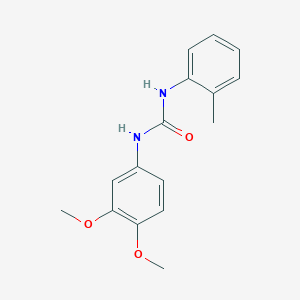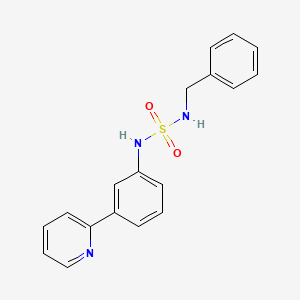
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea, also known as CEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of agriculture and biotechnology. CEU is a herbicide that selectively targets broadleaf weeds, making it an effective tool for weed control in crops such as soybeans, cotton, and corn. In
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has been extensively studied for its potential applications in the field of agriculture and biotechnology. Its selective herbicidal properties make it a valuable tool for weed control in crops, which can increase crop yields and reduce the use of other herbicides that may have negative environmental impacts. N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has also been investigated for its potential use as a tool for gene editing, as it can be used to selectively target and eliminate unwanted cells or tissues.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea works by inhibiting the activity of an enzyme called acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of essential amino acids in plants. By blocking this enzyme, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea prevents the growth and development of broadleaf weeds, while leaving crops unharmed.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has been shown to have low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides. However, like all herbicides, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can have negative impacts on the environment if not used properly. It is important to follow proper application guidelines to minimize these impacts.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has several advantages for use in lab experiments, including its high selectivity for broadleaf weeds, low toxicity to non-target organisms, and ease of use. However, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can be expensive to produce, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce environmental impacts. Another area of research is the potential use of N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea in gene editing and other biotechnological applications. Finally, further studies are needed to better understand the biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea on non-target organisms and the environment.
Synthesis Methods
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can be synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-ethylphenyl isocyanate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-10-3-6-12(7-4-10)17-14(19)18-13-8-5-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVHPWZNDHHQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)

![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)